Dehydrovomifoliol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrovomifoliol is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4. It is a fenchane monoterpenoid and an enone.
Aplicaciones Científicas De Investigación
Hepatic Applications
Dehydrovomifoliol has shown promise in the treatment of nonalcoholic fatty liver disease (NAFLD). A study using pharmacophore modeling and molecular docking methods demonstrated that this compound, extracted from Artemisia frigida willd, influences the E2F1/AKT/mTOR axis. This regulatory role suggests a potential therapeutic application for this compound in combating NAFLD (Ma et al., 2023).
Additionally, (+)-Dehydrovomifoliol has been observed to mitigate lipid accumulation in HepG2 cells induced by oleic acid, a key trigger of NAFLD. The compound achieved this by altering the expression of genes associated with lipogenesis and fatty acid oxidation, pointing to the PPARα–FGF21 axis as a potential therapeutic target (Xi et al., 2021).
Separation and Isolation Techniques
Efficient separation and purification techniques have been established for (S)-dehydrovomifoliol from the leaves of Nitraria sibirica Pall. High-speed countercurrent chromatography (HSCCC) was utilized, yielding a high purity of this compound, indicating the chemical's potential for further scientific and therapeutic applications (Yang et al., 2013).
Hepatoprotective Properties
In addition to its applications in NAFLD, (+)-Dehydrovomifoliol, along with other compounds, was isolated from the aerial parts of Beta vulgaris var. cicla. Some of these compounds demonstrated significant hepatoprotective activity, highlighting the potential of this compound in liver health management (Kim et al., 2004).
Propiedades
Número CAS |
15764-81-5 |
---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+ |
Clave InChI |
JJRYPZMXNLLZFH-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=O)CC(C1(/C=C/C(=O)C)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
SMILES canónico |
CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C |
Sinónimos |
dehydrovomifoliol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.